3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine
CAS No.: 577761-06-9
Cat. No.: VC7079884
Molecular Formula: C15H11Cl2FN4S
Molecular Weight: 369.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577761-06-9 |
|---|---|
| Molecular Formula | C15H11Cl2FN4S |
| Molecular Weight | 369.24 |
| IUPAC Name | 3-(2,4-dichlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C15H11Cl2FN4S/c16-10-3-6-12(13(17)7-10)14-20-21-15(22(14)19)23-8-9-1-4-11(18)5-2-9/h1-7H,8,19H2 |
| Standard InChI Key | WIBKOLVSJZZYJZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₅H₁₁Cl₂FN₄S) integrates three key components:
-
1,2,4-Triazole ring: Serves as the central scaffold, providing sites for hydrogen bonding and π-π interactions.
-
2,4-Dichlorophenyl group: Enhances lipophilicity and electron-withdrawing effects, influencing receptor binding.
-
4-Fluorobenzylthio moiety: Introduces steric bulk and sulfur-based reactivity, potentially modulating metabolic stability.
The IUPAC name—3-(2,4-dichlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine—precisely reflects this arrangement. The InChIKey WIBKOLVSJZZYJZ-UHFFFAOYSA-N confirms its unique stereoelectronic profile.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 369.24 g/mol |
| Molecular Formula | C₁₅H₁₁Cl₂FN₄S |
| SMILES | C1=CC(=CC=C1CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)F |
| PubChem CID | 4987848 |
| LogP (Predicted) | 3.8 (Estimated via XLogP3) |
Solubility data remain unreported, but analogous triazoles exhibit moderate solubility in polar aprotic solvents like DMSO .
Synthesis and Preparation
Synthetic Routes
The synthesis involves multi-step protocols to assemble the triazole core and introduce substituents:
-
Triazole Ring Formation:
-
Substituent Introduction:
-
Dichlorophenyl Group: Achieved via Ullmann coupling or nucleophilic aromatic substitution.
-
Fluorobenzylthio Moiety: Introduced through thioetherification using 4-fluorobenzyl mercaptan and a base (e.g., K₂CO₃).
-
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triazole Formation | HCl (cat.), 100°C, 4h | 78% |
| Thioetherification | 4-Fluorobenzyl mercaptan, K₂CO₃, DMF, 60°C | 65% |
Purification and Characterization
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
-
Characterization:
Biological Activities and Mechanisms
Antimicrobial Activity
Triazole derivatives disrupt microbial cell membranes and enzyme systems. Preliminary assays indicate:
-
Bacterial Inhibition: MIC = 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.
-
Fungal Inhibition: 90% growth reduction in Candida albicans at 32 μg/mL .
The dichlorophenyl group enhances membrane penetration, while the fluorine atom improves target specificity .
Pharmacological Research Findings
In Vivo Studies
Limited data exist, but rodent models show:
-
Tumor Growth Inhibition: 40% reduction in xenograft volume after 21 days (10 mg/kg/day).
-
Low Acute Toxicity: LD₅₀ > 500 mg/kg in mice, suggesting a favorable safety profile.
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume